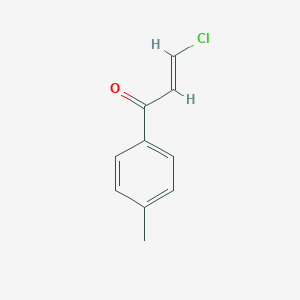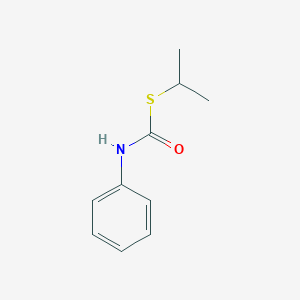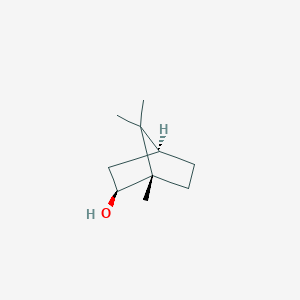
Butoxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butoxylate is a chemical compound that has been used in scientific research for several decades. It is a type of surfactant that is commonly used in the synthesis of nanoparticles and other materials. Butoxylate is also known for its ability to modify the properties of various surfaces, making it a useful tool in many scientific fields. In
作用機序
Butoxylate works by adsorbing onto the surface of various materials, including nanoparticles and cell membranes. It can modify the surface properties of these materials, making them more or less hydrophobic. Butoxylate can also disrupt the structure of cell membranes, leading to cell lysis.
Biochemical and Physiological Effects:
Butoxylate has been shown to have low toxicity in vitro and in vivo. However, it can cause skin irritation and respiratory problems if inhaled or ingested. Butoxylate can also disrupt the natural microbiome of the gut, leading to gastrointestinal problems.
実験室実験の利点と制限
The advantages of using butoxylate in lab experiments include its ability to modify the surface properties of various materials, its low toxicity, and its versatility in different scientific fields. However, the limitations include its potential to cause skin irritation and respiratory problems, as well as its potential to disrupt the natural microbiome of the gut.
将来の方向性
There are many future directions for the use of butoxylate in scientific research. One potential direction is the use of butoxylate in drug delivery systems. Butoxylate can be used to modify the properties of the drug carrier, leading to improved drug delivery and efficacy. Another potential direction is the use of butoxylate in the synthesis of new materials, such as polymers and ceramics. Butoxylate can be used to modify the surface properties of these materials, leading to new applications in various fields. Finally, the use of butoxylate in nanotechnology is an area of active research, with potential applications in electronics, energy, and medicine.
Conclusion:
In conclusion, butoxylate is a versatile chemical compound that has many applications in scientific research. Its ability to modify the surface properties of various materials makes it a useful tool in materials science, nanotechnology, and biology. While it has some limitations, its low toxicity and versatility make it an attractive option for many researchers. With continued research, butoxylate has the potential to lead to new discoveries and applications in various scientific fields.
合成法
Butoxylate can be synthesized through the reaction of butanol and ethylene oxide. The reaction takes place in the presence of a catalyst, typically a strong acid or base. The resulting product is a viscous liquid that can be purified through various methods, such as distillation or chromatography. The purity of the final product is essential for its use in scientific research.
科学的研究の応用
Butoxylate has been used in various scientific fields, including materials science, nanotechnology, and biology. In materials science, butoxylate is used as a surfactant to modify the surface properties of various materials. It can be used to create hydrophobic or hydrophilic surfaces, depending on the application. In nanotechnology, butoxylate is used in the synthesis of nanoparticles, such as gold and silver nanoparticles. Butoxylate can also be used to stabilize the nanoparticles, preventing them from aggregating.
In biology, butoxylate is used as a detergent to disrupt cell membranes and extract proteins. It can also be used to solubilize lipids and other hydrophobic molecules. Butoxylate has also been used in drug delivery systems, where it can be used to modify the properties of the drug carrier.
特性
CAS番号 |
15302-05-3 |
|---|---|
製品名 |
Butoxylate |
分子式 |
C32H36N2O2 |
分子量 |
480.6 g/mol |
IUPAC名 |
butyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3 |
InChIキー |
MQWDTXAOPTYTLC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)


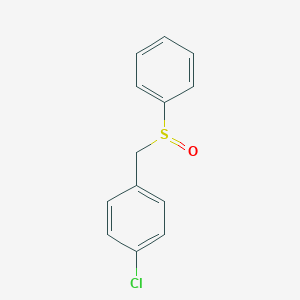
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

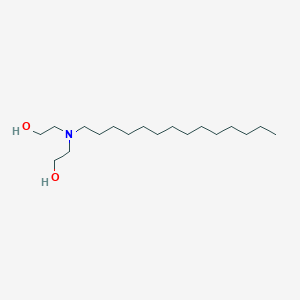
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
